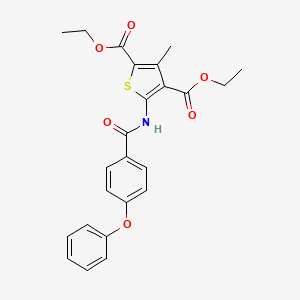![molecular formula C18H14FN5O2S B2751702 3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1904367-43-6](/img/structure/B2751702.png)
3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide" is a synthetic organic compound with potential applications in pharmaceutical research. The compound's unique chemical structure includes functional groups such as a fluorine atom, methoxy group, and thiophene ring, which can influence its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide" involves multiple steps:
Starting Materials: : The preparation may begin with commercially available starting materials like 3-fluoro-4-methoxybenzoic acid and 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine.
Acylation Reaction: : The carboxylic acid group of 3-fluoro-4-methoxybenzoic acid is converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
Coupling Reaction: : The acid chloride is then coupled with the amino group of 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine under basic conditions, forming the final benzamide compound.
Industrial Production Methods
Industrial-scale production would require optimization of these steps for efficiency and yield. Factors such as reaction temperature, solvent choice, and purification methods (e.g., recrystallization, chromatography) would be crucial.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: : The methoxy group could be oxidized under strong oxidizing conditions, potentially forming a hydroxyl group.
Reduction: : The fluoro group could undergo nucleophilic substitution under reduction conditions, leading to defluorination.
Substitution: : The thiophene ring might participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Conditions such as catalytic hydrogenation or use of lithium aluminum hydride.
Substitution: : Conditions involving strong electrophiles like bromine or sulfuric acid.
Major Products
The major products would depend on the type of reaction but could include oxidized derivatives, defluorinated compounds, and substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound could serve as a building block for the synthesis of more complex molecules, particularly those with pharmacological relevance.
Biology
In biological research, its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development studies.
Medicine
In medicine, its derivatives could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, it could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.
Mecanismo De Acción
The mechanism of action would involve the compound's interaction with molecular targets, such as enzymes or receptors. The specific pathways could include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies would be necessary to elucidate these pathways fully.
Comparación Con Compuestos Similares
Comparison with Other Compounds
"3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide" can be compared to similar compounds like other fluorinated benzamides or triazolopyridazine derivatives. Its uniqueness lies in the specific arrangement of functional groups, which could impart distinct chemical and biological properties.
List of Similar Compounds
3-fluoro-4-methoxybenzamide
6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
N-(benzyl)-substituted triazolopyridazine derivatives
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c1-26-15-4-2-11(8-13(15)19)18(25)20-9-17-22-21-16-5-3-14(23-24(16)17)12-6-7-27-10-12/h2-8,10H,9H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZPCRKXSMLVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[b]thiophene-4-methanamine hydrochloride](/img/structure/B2751619.png)



![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2751625.png)
![6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2751626.png)


![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride](/img/structure/B2751631.png)
![6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2751632.png)


![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751640.png)
![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidin-4-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2751641.png)
